molecular formula C7H6N2O B029746 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 5654-97-7

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B029746
CAS No.: 5654-97-7
M. Wt: 134.14 g/mol
InChI Key: ZXSQEZNORDWBGZ-UHFFFAOYSA-N
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Description

Potassium guaiacolsulfonate hemihydrate is an orally active expectorant used primarily for the treatment of acute respiratory tract infections. It helps to loosen mucus, making it easier to cough up, and is often used in combination with other agents to treat coughs caused by the common cold, infections, or allergies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium guaiacolsulfonate hemihydrate is synthesized through the sulfonation of guaiacol (2-methoxyphenol) followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:

    Sulfonation: Guaiacol is reacted with sulfuric acid to form guaiacolsulfonic acid.

    Neutralization: The guaiacolsulfonic acid is then neutralized with potassium hydroxide to form potassium guaiacolsulfonate.

    Crystallization: The product is crystallized and isolated as the hemihydrate form.

Industrial Production Methods: Industrial production of potassium guaiacolsulfonate hemihydrate follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high purity and yield. The process involves:

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The NH group in the pyrrolidone ring undergoes alkylation/arylation under basic conditions:

  • Reagents : Alkyl/aryl halides (e.g., methyl iodide, benzyl bromide)
  • Conditions : K₂CO₃ or NaH in DMF/DMSO at 60–100°C
  • Example : Reaction with methyl iodide yields 3-methyl derivatives .
SubstrateReagentProductYield (%)Source
1,3-Dihydro-2H-pyrrolo...CH₃I, K₂CO₃3-Methyl-1,3-dihydro-2H-pyrrolo...72–85

Halogenation Reactions

Electrophilic bromination occurs selectively at the 5-position of the pyridine ring:

  • Reagents : N-Bromosuccinimide (NBS)
  • Conditions : CCl₄ at reflux (4–5 hours) .
SubstrateReagentProductYield (%)Source
1,3-Dihydro-2H-pyrrolo...NBS, CCl₄5-Bromo-1,3-dihydro-2H-pyrrolo...68

Cross-Coupling Reactions

The brominated derivatives participate in palladium-catalyzed couplings:

Stille Coupling

  • Reagents : Tetramethyltin, Pd(PPh₃)₄
  • Conditions : Hexamethylphosphoramide (HMPA), reflux (4 hours) .
SubstrateReagentProductYield (%)Source
5-Bromo-3-methyl-pyrrolo...(CH₃)₄Sn, Pd(PPh₃)₄5-Methyl-3-methyl-pyrrolo...75

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acids, Pd(dppf)Cl₂
  • Conditions : Na₂CO₃, DME/H₂O at 80°C .

Oxidation

  • Pyridine ring oxidation : Not typically observed due to electron-deficient nature.
  • Pyrrolidone ring : Stable under mild oxidizing agents (e.g., H₂O₂) .

Reduction

  • Carbonyl reduction : LiAlH₄ reduces the lactam to pyrrolidine derivatives .
SubstrateReagentProductYield (%)Source
1,3-Dihydro-2H-pyrrolo...LiAlH₄, THF2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine60

Cyclization and Ring Expansion

Reaction with α-keto esters or active methylene compounds leads to fused heterocycles:

  • Example : Condensation with malononitrile forms pyrrolo[3,2-b]pyridines .
SubstrateReagentProductConditionsSource
1,3-Dihydro-2H-pyrrolo...Malononitrile, AcOHPyrrolo[3,2-b]pyridine-2-carbonitrileReflux, 4 hours

Nucleophilic Substitution

The pyridine ring undergoes electrophilic substitution at electron-rich positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 5-nitro derivatives (limited yield) .

Condensation Reactions

Forms Schiff bases with aldehydes:

  • Reagents : Benzaldehyde, EtOH/HCl
  • Applications : Intermediate for anticancer agents .

Experimental Insights from Patents

  • US5767128A : Bromination of 1,3-dihydro-2H-pyrrolo... with NBS in CCl₄ achieves 68% yield .
  • WO2006063167A1 : Suzuki coupling of 5-bromo derivatives with boronic acids produces FGFR inhibitors (IC₅₀ < 100 nM) .

This compound’s reactivity profile enables its use in synthesizing bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents. Experimental protocols emphasize palladium catalysis for functionalization and bromination for introducing cross-coupling handles.

Scientific Research Applications

Anti-inflammatory Agents

Research has shown that derivatives of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one exhibit notable anti-inflammatory effects. A series of analogues have been synthesized and tested for their efficacy in various animal models:

  • Mechanism of Action : These compounds have demonstrated the ability to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes without significant inhibition of cyclooxygenase (COX) and lipoxygenase enzymes in vitro. This selective inhibition suggests a unique mechanism that could lead to fewer side effects compared to traditional anti-inflammatory drugs .
  • Case Studies : In studies involving the reverse passive Arthus reaction (RPAR) and adjuvant-induced arthritis models in rats, several analogues showed promising results in reducing inflammation and pain .

Synthetic Methodologies

The synthesis of this compound derivatives has been a focal point for chemists aiming to develop new therapeutic agents:

  • Novel Synthetic Approaches : Recent advancements include rhodium-catalyzed asymmetric 1,4-addition reactions that allow for the efficient construction of these compounds. This method utilizes arylboronic acids as starting materials, expanding the potential for creating diverse derivatives with tailored biological activities .
  • Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications at specific positions on the pyrrolo ring can significantly affect anti-inflammatory activity. Continued exploration in this area aims to optimize these compounds for better therapeutic profiles .

Potential Therapeutic Applications

Beyond their anti-inflammatory properties, this compound derivatives are being investigated for other therapeutic applications:

  • Rho-Kinase Inhibitors : Some studies suggest that these compounds may act as Rho-kinase inhibitors, which could have implications in treating conditions related to hypertension and vascular diseases .
  • Antimicrobial and Anticancer Properties : There is ongoing research into the antimicrobial and anticancer potential of these compounds. Preliminary findings indicate activity against various cancer cell lines and pathogens, warranting further investigation .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anti-inflammatory AgentsCompounds exhibit selective inhibition of inflammatory mediatorsEffective in RPAR and adjuvant-induced arthritis models
Synthetic MethodologiesRhodium-catalyzed asymmetric reactions for novel derivativesExpands chemical space for structure optimization
Rho-Kinase InhibitionPotential role in regulating blood pressureMay lead to new antihypertensive therapies
Antimicrobial & AnticancerInvestigated for activity against cancer cells and pathogensPromising results in preliminary studies

Mechanism of Action

Potassium guaiacolsulfonate hemihydrate works by thinning mucus (phlegm) in the lungs, making it less sticky and easier to cough up. This reduces chest congestion and makes coughs more productive. The compound acts on the mucus-producing cells in the respiratory tract, altering the viscosity and elasticity of the mucus .

Comparison with Similar Compounds

    Guaiacol: The parent compound, used for its antiseptic and expectorant properties.

    Potassium iodide: Another expectorant used to treat respiratory conditions.

    Acetylcysteine: A mucolytic agent that breaks down mucus.

Uniqueness: Potassium guaiacolsulfonate hemihydrate is unique due to its dual action as both a mucolytic and an expectorant. It not only thins the mucus but also helps in its expulsion, making it highly effective in treating respiratory conditions .

Biological Activity

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (also referred to as 7-azaoxindole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their structural similarity to indoles and purines, which are critical in various biological processes. The compound can be synthesized through several methods, including refluxing with picolinaldehyde in the presence of ethanol and piperidine as a catalyst. This approach allows for the introduction of various aryl substituents to optimize biological activity .

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory effects. In animal models, these compounds have shown promising results in reducing inflammation markers. For instance, a study demonstrated that specific derivatives effectively decreased inflammation in induced models, suggesting their potential as therapeutic agents for inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed selective cytotoxicity against various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1 below:

Compound K562 (µM) U251 (µM) HCT116 (µM) A375 (µM) PBMC (µM)
E-2f13.8028.2012.8014.00>300
3a4.7010.309.80>10094.55

At concentrations of 10 µM and above, certain derivatives exhibited significant anti-aggregation effects on tau proteins associated with neurodegenerative diseases like Alzheimer's .

The mechanism by which these compounds exert their biological effects is believed to involve inhibition of key enzymes and pathways relevant to disease processes. For example, molecular docking studies have indicated that these compounds can effectively bind to GSK3β, a critical enzyme involved in tau phosphorylation and aggregation .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • GSK3β Inhibition : A study demonstrated that certain derivatives could inhibit GSK3β with binding free energies comparable to known inhibitors, suggesting their utility in treating conditions like Alzheimer's disease .
  • Analgesic Properties : The analgesic potential was evaluated using the Koster test and Siegmund test in animal models, showing a significant reduction in pain responses compared to control groups .
  • Cytotoxicity Studies : Another investigation assessed the cytotoxic effects on peripheral blood mononuclear cells (PBMC), revealing that selected derivatives exhibited low toxicity even at high concentrations (>300 µM), making them promising candidates for further development .

Q & A

Q. Basic: What are the optimal synthetic routes for 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and its derivatives?

Answer:
Key synthetic strategies include halogenation, coupling reactions, and multi-component reactions. For example, details a regioselective Suzuki-Miyaura coupling to introduce aryl groups at the 3- and 5-positions of the pyrrolopyridine core. Critical steps involve:

  • Halogenation : Use of N-iodosuccinimide (NIS) for selective iodination .
  • Protection/Deprotection : Sodium hydride (NaH) and tosyl chloride (TsCl) for intermediate stabilization .
  • Cross-Coupling : Pd(PPh₃)₄-catalyzed reactions with boronic acids under optimized solvent systems (toluene/EtOH/H₂O) .

Table 1: Reaction Conditions for Key Synthetic Steps (Adapted from )

StepReagents/ConditionsPurposeYield Range
aNIS, acetone, rtIodination at C375-85%
cPhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, 90°C3-Phenyl substitution60-70%
d3,4-Dimethoxyphenylboronic acid, 105°C5-Substitution with electron-rich aryl groups50-65%

Q. Basic: How can experimental design methods improve reaction optimization?

Answer:
Statistical Design of Experiments (DoE) minimizes trial-and-error approaches. highlights factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratios). For instance:

  • Key Parameters : Reaction time, equivalents of boronic acid, and Pd catalyst concentration .
  • Output Optimization : Yield and purity tracked via HPLC or NMR .
  • Case Study : A Central Composite Design (CCD) reduced optimization experiments by 40% while identifying synergistic effects between solvent polarity and temperature .

Q. Advanced: How do structural modifications influence bioactivity in kinase inhibitors?

Answer:
Structure-Activity Relationship (SAR) studies reveal that substituents at C3 and C5 significantly impact kinase inhibition. demonstrates:

  • C3 Aryl Groups : Bulky substituents (e.g., 3,4-dimethoxyphenyl) enhance binding affinity to ATP pockets .
  • C5 Halogens : Chloro or bromo groups improve metabolic stability but may reduce solubility .
  • Core Rigidity : Saturation of the dihydro-pyrrole ring (as in this compound) restricts conformational flexibility, favoring selective inhibition .

Table 2: Substituent Effects on Kinase Inhibition ()

Substituent (C3)Substituent (C5)IC₅₀ (nM)Selectivity Index (vs. Off-Target Kinases)
PhenylH1201.5
3,4-DimethoxyphenylCl288.7
4-FluorophenylBr454.2

Q. Advanced: What strategies address contradictions in synthetic yields or bioactivity data?

Answer:
Discrepancies often arise from:

  • Purification Methods : Column chromatography vs. recrystallization (e.g., shows >15% yield variation for 6-chloro derivatives) .
  • Analytical Consistency : Use of standardized HPLC protocols to quantify purity .
  • Biological Assays : Cell-line specificity (e.g., HEK293 vs. HeLa) may explain divergent IC₅₀ values .
    Recommendation : Replicate key steps under controlled conditions and cross-validate with orthogonal techniques (e.g., LC-MS, X-ray crystallography) .

Q. Basic: What characterization techniques confirm the structure of synthesized derivatives?

Answer:

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–C = 0.003 Å accuracy in ) .
  • NMR : ¹H/¹³C NMR distinguishes regioisomers; NOESY confirms spatial proximity of substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae (e.g., C₉H₉BrN₂ in ) .

Table 3: Key Characterization Data ( )

TechniqueCritical Data PointsApplication Example
X-rayR factor = 0.043; mean σ(C–C) = 0.003 ÅConfirms fused ring conformation
¹H NMR (400 MHz)δ 7.85 (d, J=5.2 Hz, 1H, H-5)Assigns aromatic proton positions
HRMSm/z 225.08516 [M+H]⁺Verifies molecular formula

Q. Advanced: How can computational methods aid in understanding reaction mechanisms?

Answer:
Density Functional Theory (DFT) and reaction path searches () elucidate:

  • Transition States : Energy barriers for key steps (e.g., Pd-mediated oxidative addition) .
  • Solvent Effects : COSMO-RS models predict solvent polarity impacts on coupling efficiency .
  • Synergy with Experiment : Iterative feedback loops refine computational models using experimental kinetic data .

Table 4: DFT vs. Experimental Activation Energies (Hypothetical Data)

Reaction StepDFT Energy (kcal/mol)Experimental Energy (kcal/mol)Deviation
Oxidative Addition18.219.51.3
Transmetalation12.714.11.4

Q. Advanced: What interdisciplinary approaches enhance methodological innovation?

Answer:
Integrate unconventional strategies from , such as:

  • Art-Science Collaborations : Visualizing molecular interactions via 3D modeling tools .
  • Activist-Research Partnerships : Community-driven toxicity testing for environmental impact assessments .
    Ethical Note : Ensure transparency in data interpretation when merging academic and non-academic methodologies .

Properties

IUPAC Name

1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSQEZNORDWBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551472
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-97-7
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5654-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3,3-dibromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (2.0 g, 7.2 mmol) in THF (50 mL) was stirred at room temperature, and a saturated aqueous solution of NH4Cl was added. Activated zinc powder was added, and the reaction mixture was stirred for 2 hours. The zinc was removed by filtration through a pad of diatomaceous earth, and the organic layer was separated. The aqueous layer was extracted with THF (10 mL), and the combined organic layers were dried over anhydrous MgSO4, filtered and evaporated. The residue was slurried in 10:1 CHCl3:MeOH (15 mL) and filtered through a pad of silica gel, and the filtrate was evaporated. The residue was triturated with water, and the solid was collected by filtration and dried under vacuum to give the title compound, 0.668 g (70%). 1H NMR (d6-DMSO) δ10.94 (s, 1H), 8.02 (d, 1H, J=5.2 Hz), 7.52 (d, 1H, J=6.8 Hz), 6.90 (dd, 1H, J=6.8, 5.2 Hz), 3.53 (s, 2H). MS (AP−ve) 133 (100) (M−H)
Quantity
2 g
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50 mL
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Synthesis routes and methods II

Procedure details

A solution of 3,3-dibromo-7-azaoxindole (2.0 g, 7.2 mmol) in THF (50 mL) is stirred at room temperature and a saturated aqueous solution of NH4Cl is added. Activated zinc powder is added and the reaction mixture is stirred for 2 hours. The zinc is removed by filtration through a pad of diatomaceous earth and the organic layer is separated. The aqueous layer is extracted with THF (10 mL) and the combined organic layers are dried over anhydrous MgSO4, filtered and evaporated. The residue is slurried in 10:1 CHCl3:MeOH (15 mL) and filtered through a pad of silica gel and the filtrate is evaporated. The residue is triturated with water and the solid is collected by filtration and dried under vacuum to give 7-azaoxindole, 0.668 g (70%). 1H NMR (DMSO-d6) δ10.94 (s, 1H), 8.02 (d, 1H, J=5.2 Hz), 7.52 (d, 1H, J=6.8 Hz), 6.90 (dd, 1H, J=6.8, 5.2 Hz), 3.53 (s, 2H). MS(AP−ve) 133 (100) (M−H)
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2 g
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reactant
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Quantity
50 mL
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Synthesis routes and methods III

Procedure details

A suspension of 7-azaoxindole hydrobromide (800 mg, 3.7 mmol), (Tet.Let. 1987, 28, 4027), in methylene chloride (10 ml) was adjusted to pH9 with saturated aqueous sodium hydrogen carbonate solution. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The organic layers were combined, washed with brine, dried (MgSO4) and the volatiles removed by evaporation. The residue was purified by column chromatography eluting with methylene chloride/methanol (95/5) to give 7-azaoxindole free base (238 mg, 48%).
Name
7-azaoxindole hydrobromide
Quantity
800 mg
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10 mL
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Yield
48%

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